molecular formula C9H20N2O2 B2456627 {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine CAS No. 2089255-55-8

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine

Cat. No.: B2456627
CAS No.: 2089255-55-8
M. Wt: 188.271
InChI Key: SSQHTVTXCFVONX-UHFFFAOYSA-N
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Description

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methoxymethyl group and a dimethylmethanamine moiety. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the morpholine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Dimethylmethanamine Moiety: The final step involves the reaction of the intermediate compound with dimethylamine under controlled conditions to yield the target compound.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

{[3-(methoxymethyl)morpholin-3-yl]methyl}dimethylamine can be compared with other morpholine derivatives such as:

    Morpholine: A simpler compound with a basic morpholine ring structure.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom of the morpholine ring.

    N,N-Dimethylmorpholine: A compound with two methyl groups attached to the nitrogen atom of the morpholine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.

Properties

IUPAC Name

1-[3-(methoxymethyl)morpholin-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-11(2)6-9(7-12-3)8-13-5-4-10-9/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQHTVTXCFVONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(COCCN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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